molecular formula C15H21N3OS B11635534 3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole

3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole

Cat. No.: B11635534
M. Wt: 291.4 g/mol
InChI Key: SZZLHDJCBQXUSY-UHFFFAOYSA-N
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Description

3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole is a heterocyclic compound that belongs to the triazole family Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butoxybenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with ethyl hydrazinecarboxylate under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antifungal, antibacterial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole compound with antifungal properties.

    Voriconazole: A triazole used to treat serious fungal infections.

    Itraconazole: Known for its broad-spectrum antifungal activity.

Uniqueness

3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole is unique due to its specific structural features, which may confer distinct biological activities compared to other triazoles. Its butoxybenzyl group and ethyl substitution on the triazole ring may enhance its binding affinity to certain molecular targets, potentially leading to improved efficacy in its applications.

Properties

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

3-[(4-butoxyphenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole

InChI

InChI=1S/C15H21N3OS/c1-3-5-10-19-13-8-6-12(7-9-13)11-20-15-16-14(4-2)17-18-15/h6-9H,3-5,10-11H2,1-2H3,(H,16,17,18)

InChI Key

SZZLHDJCBQXUSY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)CSC2=NNC(=N2)CC

Origin of Product

United States

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